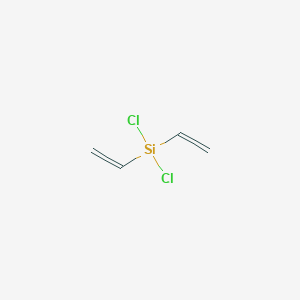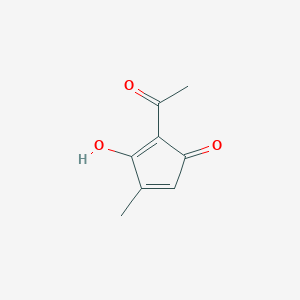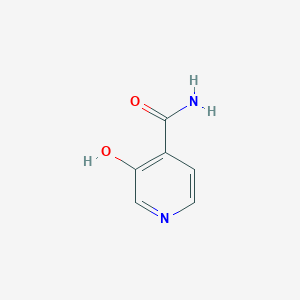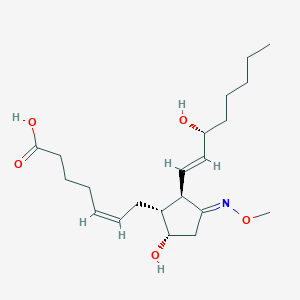
11-Methoxime prostaglandin D2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
11-Methoxime prostaglandin D2 (11-MO-PGD2) is a synthetic compound that has been extensively studied for its biochemical and physiological effects. It belongs to the prostaglandin family, which are lipid compounds that play a crucial role in various physiological processes such as inflammation, blood clotting, and pain sensation. 11-MO-PGD2 is a potent agonist of the DP1 receptor, which is a G protein-coupled receptor that is expressed in various tissues, including the lungs, heart, and brain.
作用機序
11-Methoxime prostaglandin D2 exerts its biological effects by binding to the DP1 receptor, which activates a signaling cascade that leads to the production of cyclic AMP (cAMP). The increase in cAMP levels results in the relaxation of smooth muscle cells, which leads to vasodilation and bronchodilation. Additionally, 11-Methoxime prostaglandin D2 has been shown to inhibit the release of pro-inflammatory cytokines, which reduces inflammation.
生化学的および生理学的効果
11-Methoxime prostaglandin D2 has been shown to have several biochemical and physiological effects. It has been shown to induce relaxation of airway smooth muscle cells, which leads to bronchodilation. It also reduces inflammation by inhibiting the release of pro-inflammatory cytokines. Additionally, 11-Methoxime prostaglandin D2 has been shown to regulate blood pressure by inducing vasodilation.
実験室実験の利点と制限
11-Methoxime prostaglandin D2 has several advantages for laboratory experiments. It is a potent and selective agonist of the DP1 receptor, which allows for the precise modulation of the receptor's activity. Additionally, it has been extensively studied and characterized, which makes it a reliable tool for scientific research. However, 11-Methoxime prostaglandin D2 has some limitations for laboratory experiments. It requires specialized equipment and expertise to synthesize and purify the compound, which can be time-consuming and costly.
将来の方向性
There are several future directions for the study of 11-Methoxime prostaglandin D2. One area of research is the development of novel therapeutic agents that target the DP1 receptor. Additionally, the role of 11-Methoxime prostaglandin D2 in various physiological processes such as pain sensation and blood clotting needs to be further investigated. Furthermore, the use of 11-Methoxime prostaglandin D2 as a tool for investigating the role of the DP1 receptor in disease pathogenesis needs to be explored. Finally, the development of new synthesis methods for 11-Methoxime prostaglandin D2 that are more efficient and cost-effective would be beneficial for scientific research.
Conclusion:
11-Methoxime prostaglandin D2 is a synthetic compound that has been extensively studied for its biochemical and physiological effects. It is a potent agonist of the DP1 receptor and has been implicated in the regulation of various physiological processes such as airway smooth muscle contraction, blood pressure, and inflammation. While it has several advantages for laboratory experiments, it also has some limitations. There are several future directions for the study of 11-Methoxime prostaglandin D2, including the development of novel therapeutic agents, investigation of its role in pain sensation and blood clotting, and the development of new synthesis methods.
合成法
11-Methoxime prostaglandin D2 can be synthesized through a multistep process that involves the oxidation of arachidonic acid, followed by the conversion of the resulting prostaglandin H2 to 11-Methoxime prostaglandin D2. The synthesis process requires several chemical reagents and purification steps to obtain a high yield and purity of the final product.
科学的研究の応用
11-Methoxime prostaglandin D2 has been used in various scientific studies to investigate its role in different physiological processes. It has been shown to play a crucial role in the regulation of airway smooth muscle contraction, which is essential for breathing. Additionally, 11-Methoxime prostaglandin D2 has been implicated in the regulation of blood pressure, inflammation, and pain sensation. It has also been studied for its potential therapeutic applications in various diseases such as asthma, hypertension, and pain management.
特性
CAS番号 |
130377-58-1 |
|---|---|
製品名 |
11-Methoxime prostaglandin D2 |
分子式 |
C21H35NO5 |
分子量 |
381.5 g/mol |
IUPAC名 |
(Z)-7-[(1R,2R,3E,5S)-5-hydroxy-2-[(E,3R)-3-hydroxyoct-1-enyl]-3-methoxyiminocyclopentyl]hept-5-enoic acid |
InChI |
InChI=1S/C21H35NO5/c1-3-4-7-10-16(23)13-14-17-18(20(24)15-19(17)22-27-2)11-8-5-6-9-12-21(25)26/h5,8,13-14,16-18,20,23-24H,3-4,6-7,9-12,15H2,1-2H3,(H,25,26)/b8-5-,14-13+,22-19+/t16-,17-,18-,20+/m1/s1 |
InChIキー |
VXJIIKLPNMQQQE-GVUJQGKDSA-N |
異性体SMILES |
CCCCC[C@H](/C=C/[C@@H]\1[C@H]([C@H](C/C1=N\OC)O)C/C=C\CCCC(=O)O)O |
SMILES |
CCCCCC(C=CC1C(C(CC1=NOC)O)CC=CCCCC(=O)O)O |
正規SMILES |
CCCCCC(C=CC1C(C(CC1=NOC)O)CC=CCCCC(=O)O)O |
同義語 |
11-methoxime prostaglandin D2 11-methoxime-PGD2 PGD-MO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



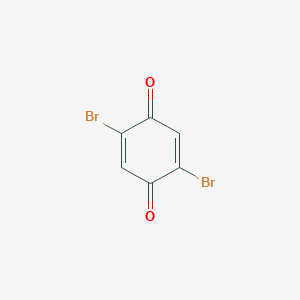
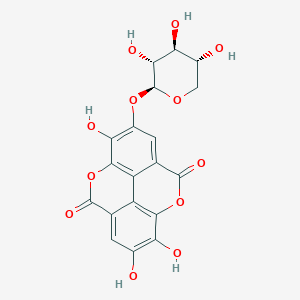
![5-[4-(Methylthio)phenyl]-1H-tetrazole](/img/structure/B160945.png)
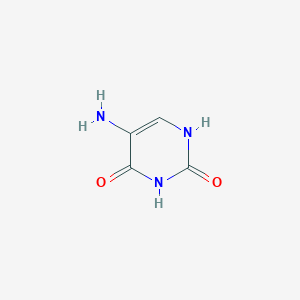
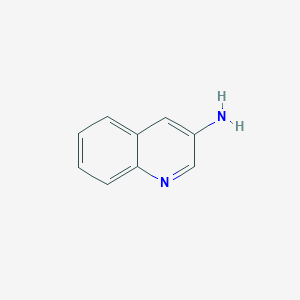
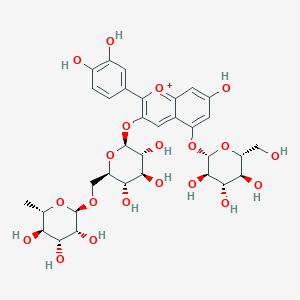
![1-(6-Aminobenzo[d][1,3]dioxol-5-yl)ethanone](/img/structure/B160953.png)
![Dimethyl [1,1'-biphenyl]-4,4'-dicarboxylate](/img/structure/B160955.png)
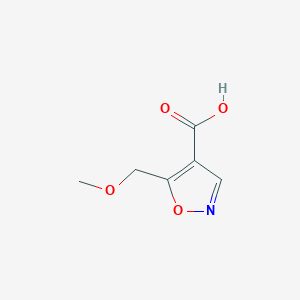
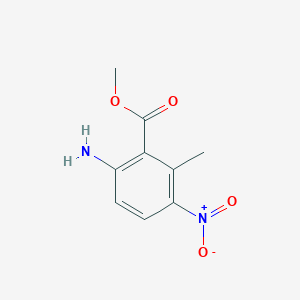
![[2-octadecanoyloxy-3-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropyl] octadecanoate](/img/structure/B160962.png)
